molecular formula C10H22ClNO2 B2997436 (3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride CAS No. 2567488-90-6

(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride

Cat. No.: B2997436
CAS No.: 2567488-90-6
M. Wt: 223.74
InChI Key: SRTUFIMSMYQRPQ-VTLYIQCISA-N
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Description

(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride is a useful research compound. Its molecular formula is C10H22ClNO2 and its molecular weight is 223.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel compounds often involves the manipulation of specific molecular structures to achieve desired chemical properties or biological activities. For instance, the preparation of dihydropyrazine derivatives and their subsequent transformation into dihydroxypiperazines demonstrates the potential of such chemical entities for further pharmacological exploration (Volodarskii, Grigor’eva, & Tikhonov, 1983). This process showcases the versatility of piperidine derivatives in synthesizing compounds with varying biological activities.

Pharmacological Evaluation

Pharmacological studies often assess the biological efficacy and receptor affinity of synthesized compounds. For instance, piperidine derivatives have been evaluated for their analgesic properties, revealing that certain modifications can significantly enhance their potency and selectivity (Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, & Rudo, 1990). Such research underscores the importance of structural modifications in developing highly effective pharmacological agents.

Enantioseparation and Structural Studies

The enantioseparation and detailed structural analysis of compounds are crucial for understanding their pharmacokinetics and pharmacodynamics. Studies involving the enantioseparation of racemic mixtures and subsequent pharmacological assessment can provide valuable insights into the stereochemical requirements for biological activity, as seen in the synthesis and evaluation of novel derivatives with potential α/β-blocker activity (Čižmáriková, Habala, Valentová, & Šmátralová, 2021).

Exploration of New Therapeutic Agents

The ongoing quest for new therapeutic agents involves the synthesis and evaluation of compounds with novel mechanisms of action. For example, the development of selective σ ligands based on the spiro[indane-1,4‘-piperidine] structure highlights the potential for creating compounds with specific receptor affinities, which could lead to new treatments for various neurological disorders (Tacke, Handmann, Bertermann, Burschka, Penka, & Seyfried, 2003).

Properties

IUPAC Name

(3R,5R)-3-methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9-5-8(12-4)6-11-7-9;/h8-9,11H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTUFIMSMYQRPQ-VTLYIQCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.